3,6-Dichloro-4-iodopyridazine
Overview
Description
3,6-Dichloro-4-iodopyridazine, also known as this compound, is a useful research compound. Its molecular formula is C4HCl2IN2 and its molecular weight is 274.87 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
3,6-Dichloro-4-iodopyridazine serves as a key intermediate in various chemical synthesis processes. For example, its transformations through nucleophilic substitution and hydrodeiodination were studied, revealing its utility in creating iodopyridazin-3(2H)-ones (Krajsovszky et al., 2005). Additionally, it has been used in the synthesis of 3-amino-6-(hetero)arylpyridazines, highlighting its versatility in palladium-catalyzed cross-coupling reactions (Maes et al., 2000).
Vibrational Spectral Analysis
The vibrational spectral analysis of molecules similar to this compound, such as 3,6-dichloro-4-methylpyridazine, has been carried out. These studies, using techniques like FT-IR and FT-Raman, along with density functional theory, have contributed to understanding the molecular structure and behavior of these compounds (Prabavathi et al., 2015).
Photolysis and High-Spin State Studies
This compound derivatives have been analyzed in high-spin state studies. For example, the photolysis of related compounds like 3,5-dichloro-2,4,6-triazidopyridine has led to the identification of various high-spin states, expanding the understanding of the electronic structure and magnetic properties of these molecules (Chapyshev et al., 2000).
Applications in Molecular and Crystal Engineering
Compounds structurally related to this compound, like 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, have been used in crystal engineering. These studies involve creating complex structures with organic and metal complex partners, contributing to the development of new materials with unique properties (Kabir et al., 2003).
Solid Phase Synthesis and Medicinal Chemistry
The utility of this compound in solid phase synthesis has been explored, particularly in the development of aminopyridazine libraries. This illustrates its potential applications in medicinal chemistry for the creation of diverse molecular libraries (Parrot et al., 1999).
Mechanistic Studies in Organic Chemistry
Mechanistic studies involving this compound have been conducted to understand the intricacies of organic reactions. For instance, investigations into the organobismuth palladium-catalyzed C–C coupling reaction provided insights into the mechanisms, chemoselectivity, and solvent effects of these types of reactions (Kutudila et al., 2016).
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of complex organic compounds .
Action Environment
The action, efficacy, and stability of 3,6-Dichloro-4-iodopyridazine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C, and it should be protected from light . These conditions suggest that temperature and light exposure could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3,6-Dichloro-4-iodopyridazine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
3,6-dichloro-4-iodopyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-3-1-2(7)4(6)9-8-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGQZSLDJZZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.